An In-Depth Technical Guide to Fmoc-Phe-OH-13C6: Synthesis, Application, and Experimental Protocols
An In-Depth Technical Guide to Fmoc-Phe-OH-13C6: Synthesis, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Phe-OH-13C6, a critical reagent in modern proteomics and drug development. It details its chemical properties, primary applications, and provides in-depth experimental protocols for its use in synthesizing isotopically labeled peptide standards and their subsequent application in quantitative mass spectrometry.
Core Concepts: Understanding Fmoc-Phe-OH-13C6
Fmoc-Phe-OH-13C6 is a stable isotope-labeled amino acid derivative. Let's break down its nomenclature to understand its structure and function:
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Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amino group of the amino acid. In Solid-Phase Peptide Synthesis (SPPS), the Fmoc group prevents unwanted reactions at the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. Its removal is a key step in the iterative cycle of peptide synthesis.
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Phe-OH (Phenylalanine): This is the amino acid phenylalanine, which possesses a benzyl side chain.
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13C6: This indicates that the six carbon atoms within the phenyl ring of the phenylalanine side chain are the stable, non-radioactive isotope carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C).
This isotopic labeling makes any peptide synthesized with Fmoc-Phe-OH-13C6 "heavy" compared to its natural, "light" counterpart. This mass difference is the cornerstone of its primary application.
Primary Use: A Gold Standard for Quantitative Proteomics
The principal application of Fmoc-Phe-OH-13C6 is in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for highly accurate and precise protein quantification by mass spectrometry (MS).[1][2][3] This technique, often referred to as Stable Isotope Dilution (SID), is a gold standard in quantitative proteomics.[3]
The workflow involves synthesizing a peptide that is identical in sequence to a target peptide from a protein of interest, but with one or more amino acids, in this case, phenylalanine, being isotopically labeled. This "heavy" peptide is then spiked in a known concentration into a biological sample (e.g., cell lysate, plasma) at an early stage of the sample preparation process.
Because the heavy standard is chemically identical to the endogenous "light" peptide, it experiences the same processing, including enzymatic digestion, sample cleanup, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the light and heavy peptides equally. By comparing the signal intensities of the heavy and light peptide peaks in the mass spectrum, the absolute or relative quantity of the endogenous peptide, and by extension its parent protein, can be determined with high accuracy.
Quantitative Data Summary
The following tables summarize key quantitative data for Fmoc-Phe-OH-13C6 and its unlabeled counterpart for easy comparison.
| Property | Fmoc-Phe-OH-13C6 | Fmoc-Phe-OH (Unlabeled) |
| Molecular Formula | C₁₈¹³C₆H₂₁NO₄ | C₂₄H₂₁NO₄ |
| Molecular Weight | ~393.38 g/mol | ~387.43 g/mol |
| CAS Number | 446276-60-4 | 35661-40-6 |
| Appearance | White to off-white solid | White to off-white solid |
| Chemical Purity (Typical) | ≥98% (HPLC) | ≥99.0% (HPLC) |
| Isotopic Enrichment | ≥99 atom % ¹³C | Not Applicable |
| Solubility and Storage | Recommendation |
| Solubility | Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[2] Also soluble in DMSO.[4] |
| Stock Solution Preparation | Can be prepared in DMF at concentrations such as 100 mM and stored at 4°C for short-term use.[5] For longer-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[4][6] |
| Storage of Solid | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. For long-term storage, -20°C is recommended.[6] |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-Phe-OH-13C6 into a peptide sequence.
Materials:
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Rink Amide resin (or other suitable resin depending on the desired C-terminus)
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Fmoc-protected amino acids (including Fmoc-Phe-OH-13C6)
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N,N-Dimethylformamide (DMF)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU
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OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIEA)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water (HPLC grade)
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Solid-phase synthesis vessel
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Shaker or vortexer
Procedure:
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Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain and repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times).
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Amino Acid Coupling (Incorporation of Fmoc-Phe-OH-13C6):
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Prepare the coupling solution: In a separate vial, dissolve 3-4 equivalents of Fmoc-Phe-OH-13C6 and 3-4 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6-8 equivalents of DIEA.
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Alternatively, for DIC/Oxyma, pre-activate by dissolving 3-4 equivalents of Fmoc-Phe-OH-13C6 and 3-4 equivalents of Oxyma in DMF, then add 3-4 equivalents of DIC.
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Add the activated amino acid solution to the deprotected resin.
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Agitate for 1-2 hours at room temperature.
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Monitoring the Coupling Reaction:
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Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
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-
Washing: Wash the resin thoroughly with DMF (3-5 times).
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Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
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Cleavage and Deprotection of Side Chains:
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Wash the resin with DCM and dry it under a stream of nitrogen.
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Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Peptide Precipitation and Purification:
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
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Dry the peptide pellet.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the final labeled peptide by mass spectrometry.
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Protocol for Protein Quantification using the Synthesized ¹³C-Labeled Peptide Standard
This protocol describes a general workflow for using the synthesized heavy peptide as an internal standard for absolute quantification of a target protein in a complex biological sample.
Materials:
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Biological sample (e.g., cell lysate, plasma)
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Synthesized and purified ¹³C-labeled peptide internal standard (quantified by amino acid analysis)
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Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
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Reducing agent (e.g., Dithiothreitol - DTT)
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Alkylating agent (e.g., Iodoacetamide - IAA)
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Trypsin (mass spectrometry grade)
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Quenching solution (e.g., formic acid)
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Solid-phase extraction (SPE) cartridges for sample cleanup
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LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
Procedure:
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Sample Preparation:
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Lyse cells or prepare the biological sample to extract proteins.
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Determine the total protein concentration of the sample (e.g., by BCA assay).
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-
Spiking of Internal Standard:
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To a known amount of total protein from your sample, add a precise amount of the purified and quantified ¹³C-labeled peptide internal standard. The amount to spike will depend on the expected abundance of the target protein and should be optimized.
-
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Denaturation, Reduction, and Alkylation:
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Denature the proteins in the sample by adding denaturing buffer.
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Reduce the disulfide bonds by adding DTT and incubating at 37-56°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30-45 minutes.
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-
Proteolytic Digestion:
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Dilute the sample to reduce the urea concentration to less than 2 M to ensure trypsin activity.
-
Add trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
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-
Sample Cleanup:
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Quench the digestion by adding formic acid.
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Desalt and concentrate the peptide mixture using SPE cartridges.
-
Elute the peptides and dry them down in a vacuum centrifuge.
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-
LC-MS/MS Analysis:
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Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.
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Inject the sample into the LC-MS/MS system.
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Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (internal standard) peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the light and heavy peptide chromatograms.
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Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.
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Using the known concentration of the spiked internal standard, calculate the absolute concentration of the endogenous peptide in the original sample.
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Relate the peptide concentration back to the protein concentration.
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Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.
Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide internal standard.
Caption: Logical relationship for studying signaling pathways using quantitative proteomics.
References
- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
